2-Chloro-1,3-dimethoxypropane
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Overview
Description
2-Chloro-1,3-dimethoxypropane is an organic compound with the molecular formula C5H11ClO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1,3-dimethoxypropane can be synthesized through several methods. One common method involves the reaction of 1,3-dichloropropane with methanol in the presence of a base such as sodium methoxide. The reaction typically takes place under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-dimethoxypropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or ketones, and reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of ethers, amines, or thiols.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1,3-dimethoxypropane is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for studying biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-dimethoxypropane involves its reactivity towards nucleophiles and bases. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The methoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,1-dimethoxypropane
- 1-Chloro-2,3-dimethoxypropane
- 3-Chloro-1,1-dimethoxypropane
Uniqueness
2-Chloro-1,3-dimethoxypropane is unique due to its specific substitution pattern, which provides distinct reactivity compared to its isomers. The position of the chlorine and methoxy groups allows for selective reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
2-chloro-1,3-dimethoxypropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2/c1-7-3-5(6)4-8-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLTWNACDIUROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34680-57-4 |
Source
|
Record name | 2-Chloro-1,3-dimethoxy-propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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